cerebrolysin

Catalog No.
S1827866
CAS No.
12656-61-0
M.F
C9H5O4V 5*
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cerebrolysin

CAS Number

12656-61-0

Product Name

cerebrolysin

Molecular Formula

C9H5O4V 5*

Molecular Weight

0

Cerebrolysin in Traumatic Brain Injury (TBI)

Cerebrolysin is a drug being investigated for its potential benefits in treating Traumatic Brain Injury (TBI). It's a mixture of neuropeptides derived from purified porcine brain proteins. Studies suggest Cerebrolysin might have neuroprotective and neurorestorative properties .

A meta-analysis published in 2023 reviewed data from ten clinical trials involving over 8,700 patients with TBI. The analysis found that Cerebrolysin treatment was associated with statistically significant improvements in both the Glasgow Coma Scale (GCS) and the Glasgow Outcome Scale (GOS) scores, which are measures of a patient's level of consciousness and overall functional outcome . These findings suggest Cerebrolysin may be beneficial for improving clinical outcomes after TBI.

However, it's important to note that the studies included in the meta-analysis were of varying quality, and some limitations exist. Further research, particularly multi-center studies, are needed to optimize dosing regimens and timing of administration for Cerebrolysin in TBI treatment .

Cerebrolysin in Ischemic Stroke

Cerebrolysin is also being explored as a potential treatment for ischemic stroke, a type of stroke caused by a blood clot blocking blood flow to the brain. A pilot study published in 2023 investigated the use of Cerebrolysin as an early add-on therapy to reperfusion therapy, a standard treatment for ischemic stroke. The study showed promising results, suggesting Cerebrolysin might have multimodal effects on brain recovery and may help prevent hemorrhagic transformation (bleeding in the brain) after stroke .

Cerebrolysin is a neuropeptide drug composed of a proteolytic peptide fraction derived from porcine brain protein. It contains a mixture of short-chain peptides similar to endogenous neurotrophic factors, including brain-derived neurotrophic factor, glial cell line-derived neurotrophic factor, nerve growth factor, and ciliary neurotrophic factor. This compound is primarily used in the treatment of various central nervous system disorders, including stroke, traumatic brain injury, dementia, and cognitive impairments. Its formulation is designed to enhance neuroprotection and promote recovery in patients suffering from neurological deficits .

Cerebrolysin exhibits several biological activities that contribute to its therapeutic effects:

  • Neuroprotection: It protects neurons from apoptosis and excitotoxicity, particularly following ischemic events such as strokes.
  • Neurogenesis: The peptides in Cerebrolysin stimulate the proliferation and differentiation of neural stem cells.
  • Angiogenesis: It promotes the formation of new blood vessels in the brain, improving cerebral blood flow.
  • Cognitive Enhancement: Clinical studies have indicated improvements in cognitive function among patients with vascular dementia and Alzheimer’s disease .

The synthesis of Cerebrolysin involves enzymatic treatment of porcine brain tissue to produce a mixture of peptides. The process typically includes:

  • Tissue Preparation: Fresh porcine brain is collected and processed.
  • Enzymatic Hydrolysis: Specific proteolytic enzymes are applied to break down proteins into smaller peptides.
  • Purification: The resultant peptide mixture is purified to isolate active components while removing impurities.
  • Formulation: The purified peptides are then formulated into an injectable solution with appropriate excipients such as sodium hydroxide and water for injections .

Cerebrolysin is primarily used for:

  • Treatment of Stroke: Aimed at improving recovery outcomes post-stroke.
  • Management of Dementia: Particularly effective in vascular dementia and Alzheimer's disease.
  • Traumatic Brain Injury Rehabilitation: Supports recovery processes following head injuries.
  • Neurodegenerative Disorders: Investigated for potential benefits in conditions like multiple sclerosis and schizophrenia .

Cerebrolysin has been studied for interactions with other medications:

  • It can be safely administered alongside cholinesterase inhibitors like donepezil without significant adverse effects.
  • Caution is advised when used with anticoagulants or other central nervous system depressants due to potential additive effects on sedation or bleeding risks .
  • Its compatibility with standard infusion solutions has been confirmed, allowing for flexible administration protocols .

Cerebrolysin shares similarities with several other neuropeptide drugs but has unique properties that differentiate it:

Compound NameSourceMechanism of ActionUnique Features
Brain-Derived Neurotrophic FactorRecombinant DNA technologyPromotes neuron survival and growthSpecificity towards certain neuronal populations
Nerve Growth FactorRecombinant DNA technologySupports survival of sympathetic and sensory neuronsPrimarily involved in pain pathways
Glial Cell Line-Derived Neurotrophic FactorRecombinant DNA technologySupports survival of motor neuronsLimited application compared to Cerebrolysin
Ciliary Neurotrophic FactorRecombinant DNA technologyProtects neurons from degenerationLess studied in clinical settings

Cerebrolysin's unique formulation allows it to exert multimodal effects on various signaling pathways involved in neuronal health and recovery, making it a versatile option for treating multiple neurological conditions .

Dates

Modify: 2023-07-20

Explore Compound Types